1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide
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Overview
Description
1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide is an organic compound with the molecular formula C8H12N4O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide can be synthesized through several methods. One common method involves the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at elevated temperatures (around 100°C) for several hours, followed by crystallization from acetone to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 1-Methyl-4-amino-5-propyl-1H-pyrazole-3-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with enzymes and receptors involved in inflammation and microbial growth .
Comparison with Similar Compounds
- 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
- 1-Methyl-4-amino-5-propyl-1H-pyrazole-3-carboxamide
- Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate
Uniqueness: 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its nitro group makes it a versatile intermediate for further chemical modifications, and its potential biological activities make it a valuable compound for research and development .
Properties
IUPAC Name |
1-methyl-4-nitro-5-propylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c1-3-4-5-7(12(14)15)6(8(9)13)10-11(5)2/h3-4H2,1-2H3,(H2,9,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCQVNCBOLIFEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NN1C)C(=O)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452601 |
Source
|
Record name | 1-METHYL-4-NITRO-5-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247583-72-8 |
Source
|
Record name | 1-METHYL-4-NITRO-5-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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